Q-VD-OPh, also known as quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methylketone, is a potent and irreversible pan-caspase inhibitor. It has gained significant attention in the field of apoptosis research due to its effectiveness in inhibiting caspase activity, which is crucial in the apoptotic process. This compound is particularly noted for its ability to prevent apoptosis in various cell types, making it a valuable tool in both basic and applied biomedical research.
Q-VD-OPh was developed as part of efforts to create more effective caspase inhibitors that could be utilized in a variety of experimental settings. It is synthesized from specific amino acid derivatives and has been validated through various biochemical assays for its inhibitory properties against caspases.
Q-VD-OPh is classified as a caspase inhibitor and falls under the category of peptide-based inhibitors. It is characterized by its irreversible binding mechanism, which distinguishes it from other reversible caspase inhibitors.
The synthesis of Q-VD-OPh involves several key steps that typically include the coupling of specific amino acids followed by modifications to introduce the quinolyl and phenoxy groups. The synthesis can be summarized as follows:
The synthesis typically yields Q-VD-OPh with a purity exceeding 95%, suitable for biological applications. The compound's solubility in dimethyl sulfoxide is greater than 10 mM, facilitating its use in various experimental conditions.
The molecular structure of Q-VD-OPh consists of a dipeptide backbone with a unique terminal group that enhances its inhibitory properties. Its chemical formula is CHFNO, and it has a molecular weight of approximately 348.33 g/mol.
The compound features:
Q-VD-OPh acts primarily by forming an irreversible bond with the active site cysteine residues of caspases, thus inhibiting their activity. This mechanism allows it to effectively block the apoptotic pathways mediated by various caspases, including caspase-3, -8, and -9.
The inhibition kinetics of Q-VD-OPh reveal that it exhibits IC values ranging from 25 to 400 nM against different caspases, indicating its potent inhibitory capacity across multiple apoptotic pathways .
Q-VD-OPh inhibits apoptosis by preventing the activation of caspases that are essential for executing programmed cell death. Upon treatment with Q-VD-OPh, cells exhibit reduced markers of apoptosis such as DNA fragmentation and loss of membrane integrity.
Studies have demonstrated that Q-VD-OPh can significantly decrease neutrophil apoptosis at concentrations as low as 10 nM . This effect is attributed to its ability to maintain Mcl-1 levels, an anti-apoptotic protein that regulates cell survival .
Q-VD-OPh is a solid at room temperature and exhibits good solubility in organic solvents like dimethyl sulfoxide. It remains stable in solution for several months when stored appropriately.
The compound's chemical stability and low toxicity profile make it suitable for use in various biological assays. It does not induce significant cytotoxicity even at high concentrations, which is a critical advantage in experimental design .
Q-VD-OPh has diverse applications in scientific research:
Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) is an irreversible pan-caspase inhibitor with submicromolar efficacy against both initiator and effector caspases. Its broad-spectrum activity stems from structural optimization, enabling potent inhibition across caspase families.
Q-VD-OPh exhibits nanomolar inhibitory concentrations (IC₅₀) against key caspases:
This differential potency arises from its ability to inactivate executioner caspases (3, 6, 7) more rapidly than initiators (8, 9, 10). Biochemical assays confirm Q-VD-OPh fully blocks caspase-3/-7 activity at 0.05 μM and caspase-8 at low micromolar concentrations, preventing substrate cleavage (e.g., PARP-1) [2] [4].
Table 1: Q-VD-OPh Inhibition Kinetics for Key Caspases
Caspase | Role | IC₅₀ (nM) | Primary Pathway Affected |
---|---|---|---|
Caspase-3 | Effector | 25 | Intrinsic/Extrinsic |
Caspase-7 | Effector | 48 | Intrinsic/Extrinsic |
Caspase-8 | Initiator | 25-400 | Extrinsic (Death Receptor) |
Caspase-9 | Initiator | 25-400 | Intrinsic (Mitochondrial) |
Caspase-10 | Initiator | 25-400 | Extrinsic |
The inhibitor’s backbone comprises:
Molecular modeling confirms the phenoxy group’s electrophilic carbonyl carbon forms a thiomethyl ketone adduct with caspase cysteine residues, permanently inactivating the enzyme [4] [7]. This structure also minimizes toxicity compared to earlier inhibitors (e.g., Z-VAD-fmk) by eliminating fluoroacetate generation [1] [7].
In lymphoid cells (e.g., WEHI-231 B lymphocytes), Q-VD-OPh (10–100 μM) abolishes Fas/FasL-induced apoptosis by:
Q-VD-OPh modulates Bcl-2 family dynamics to stabilize mitochondria:
In acute myeloid leukemia (AML) cells, Q-VD-OPh (25 μM) induces differentiation by:
Q-VD-OPh influences mitogen-activated protein kinase (MAPK) pathways through caspase crosstalk:
Table 2: Non-Apoptotic Functions Modulated by Q-VD-OPh
Cell Type | Target Molecule | Effect of Q-VD-OPh | Functional Outcome |
---|---|---|---|
AML blasts | HPK1 | Prevents cleavage → preserves kinase | Enhanced differentiation (CD11b⁺) |
Neutrophils | ERK1/2 | Sustains phosphorylation | Prolonged chemotaxis & phagocytosis |
Neuronal cells | JNK | Inhibits stress-induced activation | Reduced nuclear fragmentation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7